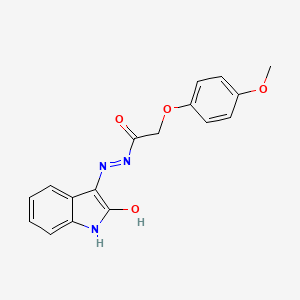

3-(2-(4-甲氧基苯氧基)乙酰肼基)-2-氧代吲哚啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

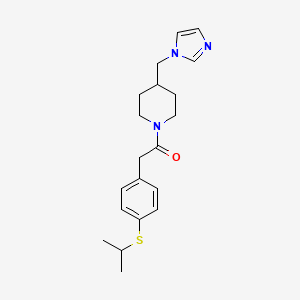

The compound "3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline" is a derivative of 2-oxoindoline, which is a core structure in various biologically active compounds. The presence of the methoxyphenoxy group suggests potential for increased molecular interactions, possibly affecting the biological activity of the compound.

Synthesis Analysis

The synthesis of related 2-oxoindoline derivatives has been reported in the literature. For instance, a one-pot, three-component reaction has been described for the synthesis of 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivatives under catalyst-free conditions, which indicates the potential for efficient synthesis of complex 2-oxoindoline derivatives . Additionally, the synthesis of 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide demonstrates the reactivity of 2-oxoindoline with hydrazides under acidic conditions .

Molecular Structure Analysis

The molecular structure of oxoindole derivatives has been extensively studied. For example, the determination of the structure of oxoindolyl α-hydroxy-β-amino acid derivatives reveals the importance of the relative configuration of stereogenic centers and the conformation of the amide group, which can adopt syn or anti conformations . These findings are crucial for understanding the 3D structure of "3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline" and its potential interactions.

Chemical Reactions Analysis

The reactivity of 2-oxoindoline derivatives in chemical reactions is well-documented. The Diels–Alder reaction of 3-methoxycarbonylmethylene-2-oxoindoline derivatives with unsymmetrical butadienes results in stereoisomeric adducts, indicating that 2-oxoindoline can participate in cycloaddition reactions . This knowledge can be applied to predict the reactivity of the compound in similar chemical transformations.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline" are not directly reported, the properties of similar compounds can provide insights. For instance, the synthesis of 3,3-diphenyl-4- and 5-carboxy-2-oxoindoline-1-acetic acids and their derivatives has been explored, which could inform on the acidity, solubility, and potential for further derivatization of the compound . The physical properties such as melting point, solubility, and stability are often influenced by the substituents on the 2-oxoindoline core.

科学研究应用

合成和结构研究

- 合成方法:该化合物通过在受控条件下涉及 1-(4-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-甲酰肼等特定前体的反应合成。其结构使用核磁共振波谱和 X 射线衍射等技术确认 (Kariuki 等,2022)。

生物活性及在医学中的应用

- 抗菌特性:某些 2-氧代吲哚啉衍生物已被评估其抗菌活性,对各种菌株显示出显著的效果 (Noolvi 等,2016)。

- 抗病毒活性:与 2-氧代吲哚啉相关的苯氧基乙酸衍生物已被测试其抗病毒特性,尽管具体活性各不相同 (Shahar Yar 等,2009)。

- 抗癌潜力:对 3-取代-2-氧代吲哚啉基化合物的研究表明对组蛋白脱乙酰酶(抗癌药物开发的一个靶点)具有有效的抑制作用,显示出比某些现有药物更高的细胞毒性 (Dung 等,2015)。

化学性质和反应

- 化学反应和衍生物:该化合物参与各种化学反应,如狄尔斯-阿尔德反应,形成在进一步化学研究中有用的立体异构产物 (Okada 等,1979)。

- 氧化-羟基化研究:已经探索了相关吲哚化合物的钯催化氧化-羟基化,得到氧代吲哚啉衍生物 (Zhou 等,2017)。

作用机制

Target of Action

A structurally similar compound, (1s,3r,4s,5s,7s)-4-{[2-(4-methoxyphenoxy)-2-methylpropanoyl]amino}adamantane-1-carboxamide, has been shown to target theCorticosteroid 11-beta-dehydrogenase isozyme 1 in humans . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone .

Mode of Action

Based on the structural similarity to the aforementioned compound, it may interact with its target enzyme through a mechanism involvingnucleophilic substitution or free radical reactions .

Biochemical Pathways

Related compounds have been associated with theoxygenation of polyunsaturated fatty acids , a process that occurs as a result of oxidative stress and inflammation .

Result of Action

Related compounds have been shown to influencevascular functions and are produced during foam cell formation, which is a key event in the development of atherosclerosis .

属性

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-23-11-6-8-12(9-7-11)24-10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIAEJRNGYMDRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B3006657.png)

![2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B3006658.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006659.png)

![Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006663.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)propionamide](/img/structure/B3006666.png)

![1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B3006670.png)

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3006675.png)